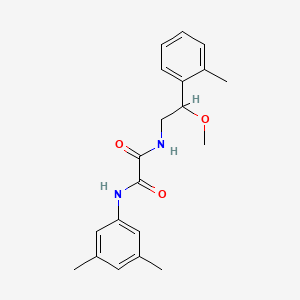

N1-(3,5-dimethylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-13-9-14(2)11-16(10-13)22-20(24)19(23)21-12-18(25-4)17-8-6-5-7-15(17)3/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGKTTUTZBMUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC(=CC(=C2)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-dimethylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the reaction of 3,5-dimethylaniline with 2-methoxy-2-(o-tolyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the amine intermediates.

Step 2: Reaction with oxalyl chloride to form the oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that oxalamide derivatives exhibit significant antitumor properties. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific compound N1-(3,5-dimethylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has shown promise in preliminary in vitro studies, suggesting potential for further development as an anticancer agent.

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of oxalamides. Studies have shown that derivatives can exhibit activity against various bacterial strains. For instance, compounds with similar functional groups have been tested against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness . The compound could be evaluated for its antimicrobial activity, potentially leading to new therapeutic agents.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of oxalamide derivatives suggest their potential role in treating neurodegenerative diseases. Compounds that modulate neuroinflammation and oxidative stress pathways are particularly of interest . The specific compound may be assessed for its ability to protect neuronal cells from damage caused by oxidative stress.

Material Science Applications

Polymer Chemistry

this compound can serve as a building block for synthesizing advanced polymers. Its unique chemical structure allows for the formation of cross-linked networks that enhance the mechanical properties of materials. Research into similar oxalamides has shown improved thermal stability and tensile strength when used in polymer formulations .

Nanotechnology

In nanotechnology, oxalamides are being explored for their potential use in drug delivery systems. Their ability to form nanoparticles can facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects. Case studies involving similar compounds highlight successful encapsulation of anticancer drugs within oxalamide-based nanoparticles .

Environmental Applications

Bioremediation

The environmental impact of synthetic compounds is a growing concern. Oxalamides have been studied for their role in bioremediation processes, particularly in degrading pollutants in soil and water systems. The compound's structural characteristics may provide insights into its biodegradability and interaction with microbial communities .

Chemical Sensors

The development of chemical sensors utilizing oxalamides is another promising application. Their ability to selectively bind certain ions or molecules makes them suitable candidates for environmental monitoring applications. Research has demonstrated that similar compounds can be effective in detecting heavy metals and other pollutants in aqueous environments .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Oxalamide Derivatives

N1-(3,5-Dimethylphenyl)-N2-(6-Methoxy-2-Methylquinolin-4-yl)Oxalamide (Compound 40, )

- Structure: Features a quinoline moiety instead of the o-tolyl-ethyl group.

- Synthesis : Prepared via sodium hydride-mediated coupling in DMF, yielding 12% (low due to steric hindrance or reactivity issues) .

- Applications: Investigated for tuberculosis (TB) due to quinoline’s antimicrobial properties.

- Physicochemical Properties: Higher lipophilicity (logP) compared to the target compound due to the quinoline ring.

N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridine-2-yl)Ethyl)Oxalamide (XXXX, )

- Structure : Contains a pyridine ring and dimethoxybenzyl group.

- Applications : Evaluated as a food flavoring agent by WHO, with concerns about reactive metabolites and kidney toxicity at low doses .

- Safety : Methoxy and pyridine groups may contribute to metabolic instability, contrasting with the target compound’s methyl-dominated structure.

Acetamide-Based Pesticides ()

Though distinct in backbone (acetamide vs. oxalamide), these compounds highlight the role of substituents in bioactivity:

- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Broadly used as a herbicide; chloro and methoxymethyl groups enhance soil mobility and target binding .

- Dimethenamid : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide. Thienyl and methoxy groups improve selectivity for grass weeds .

Comparison with Target Compound :

- The oxalamide backbone may reduce volatility and increase hydrogen-bonding capacity compared to acetamides.

- Methoxy and aromatic groups in both classes influence solubility and metabolic pathways, but oxalamides’ dual amide bonds could enhance target specificity (e.g., enzyme inhibition in TB).

Physicochemical and Metabolic Insights

- Lipophilicity: The target compound’s o-tolyl and methoxy groups likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Metabolic Stability : Methyl groups in the target compound may resist oxidation compared to methoxy or pyridine substituents in XXXX, which are prone to demethylation or ring oxidation .

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features two distinct aromatic groups and an oxalamide functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 366.49 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 898461-16-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxalamide moiety can facilitate hydrogen bonding interactions, while the aromatic rings enhance lipophilicity, allowing for better membrane penetration.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction.

- Receptor Modulation : It may act as a modulator of various receptors involved in signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that the compound demonstrates cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 15 µM, suggesting potential as an antimicrobial agent.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours. Cell viability was assessed using the MTT assay.

- Results : A significant decrease in cell viability was observed at concentrations above 20 µM.

-

Study on Antimicrobial Effects :

- Objective : To determine the effectiveness against S. aureus.

- Methodology : Broth microdilution method was employed to assess antimicrobial activity.

- Results : The compound inhibited bacterial growth effectively at a concentration of 15 µM.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-(3,5-dimethylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) coupling 3,5-dimethylaniline with oxalyl chloride to form the intermediate N-(3,5-dimethylphenyl)oxalyl chloride, followed by (2) reaction with 2-methoxy-2-(o-tolyl)ethylamine. Key factors include stoichiometric ratios (e.g., 1:1.2 for amine:oxalyl chloride), solvent choice (e.g., dioxane or DMF for improved solubility), and temperature control (0–25°C to minimize side reactions). Yield optimization often requires inert atmospheres and TLC monitoring .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H-NMR : Expect signals for aromatic protons (δ 6.8–7.9 ppm for dimethylphenyl and o-tolyl groups), methoxy protons (δ ~3.8 ppm), and ethylenic protons (δ 3.5–4.2 ppm).

- 13C-NMR : Look for carbonyl carbons (δ 170–172 ppm) and quaternary carbons from aromatic substituents (δ 125–150 ppm).

- FTIR : Confirm oxalamide C=O stretches (~1670–1690 cm⁻¹) and N–H stretches (~3300 cm⁻¹). Compare with reference data for structurally analogous oxalamides .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies in NMR or IR data may arise from impurities, solvent effects, or conformational isomers. Solutions include:

- Purification : Recrystallization (e.g., using pet-ether/ethyl acetate mixtures) or column chromatography (silica gel, 60–120 mesh) to isolate pure product .

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation in the oxalamide backbone) by acquiring spectra at 25°C and 50°C .

- DFT Calculations : Simulate expected NMR/IR spectra using computational tools (e.g., Gaussian) to validate experimental observations .

Q. How can researchers design experiments to investigate the steric and electronic effects of substituents on this compound’s reactivity?

- Methodological Answer :

- Steric Analysis : Compare reaction rates with analogs lacking methyl/methoxy groups (e.g., using Hammett plots to quantify electronic effects).

- Electrophilic Substitution : Test reactivity under nitration (HNO3/H2SO4) or halogenation (Br2/FeBr3) conditions to assess directing effects of substituents .

- Catalytic Studies : Evaluate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to determine steric hindrance from o-tolyl groups .

Q. What experimental approaches optimize solubility and stability for in vitro bioactivity assays?

- Methodological Answer :

- Solvent Screening : Test DMSO, ethanol, or PEG-400 at 1–5% v/v in aqueous buffers (pH 7.4). Monitor precipitation via dynamic light scattering .

- Stability Studies : Use HPLC-UV to track degradation under accelerated conditions (e.g., 40°C/75% RH). Add antioxidants (e.g., BHT) if oxidative decomposition is observed .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.